molecular formula C12H16FNO3S B10963263 3-fluoro-N-[1-(tetrahydrofuran-2-yl)ethyl]benzenesulfonamide

3-fluoro-N-[1-(tetrahydrofuran-2-yl)ethyl]benzenesulfonamide

Cat. No.: B10963263
M. Wt: 273.33 g/mol
InChI Key: LUEYHLONMUVGGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-N-[1-(oxolan-2-yl)ethyl]benzene-1-sulfonamide is a synthetic organic compound characterized by the presence of a fluorine atom, an oxolane ring, and a benzene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[1-(oxolan-2-yl)ethyl]benzene-1-sulfonamide typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Sulfonamide Formation: The final step involves the reaction of the fluorinated oxolane derivative with a sulfonamide precursor, typically under basic conditions to facilitate nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[1-(oxolan-2-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the sulfonamide group, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or neutral conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-fluoro-N-[1-(oxolan-2-yl)ethyl]benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: It is explored for use in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Research: The compound is used in studies investigating its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[1-(oxolan-2-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and sulfonamide group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-N-[1-(oxolan-2-yl)ethyl]benzamide: Similar structure but lacks the sulfonamide group.

    N-[1-(oxolan-2-yl)ethyl]benzene-1-sulfonamide: Similar structure but lacks the fluorine atom.

    3-chloro-N-[1-(oxolan-2-yl)ethyl]benzene-1-sulfonamide: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

3-fluoro-N-[1-(oxolan-2-yl)ethyl]benzene-1-sulfonamide is unique due to the presence of both the fluorine atom and the sulfonamide group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the sulfonamide group contributes to its ability to interact with biological targets.

Properties

Molecular Formula

C12H16FNO3S

Molecular Weight

273.33 g/mol

IUPAC Name

3-fluoro-N-[1-(oxolan-2-yl)ethyl]benzenesulfonamide

InChI

InChI=1S/C12H16FNO3S/c1-9(12-6-3-7-17-12)14-18(15,16)11-5-2-4-10(13)8-11/h2,4-5,8-9,12,14H,3,6-7H2,1H3

InChI Key

LUEYHLONMUVGGT-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCO1)NS(=O)(=O)C2=CC=CC(=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.